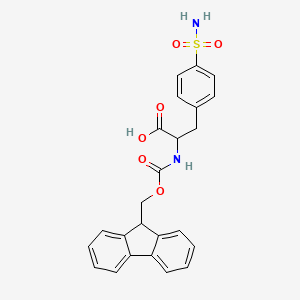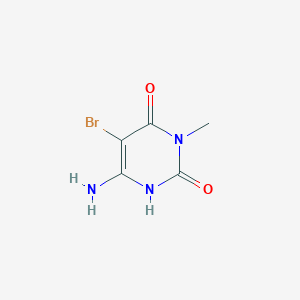![molecular formula C12H19NO4 B15225820 (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The presence of chiral centers in the molecule adds to its complexity and potential for stereospecific reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-5-carboxylic acid typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid are used to remove the Boc group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, alcohols, and substituted amines.
Wissenschaftliche Forschungsanwendungen
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The bicyclic structure adds rigidity to the molecule, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxycyclohexanecarboxylic acid ethyl ester
- (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate
Uniqueness
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with target molecules makes it valuable in various research applications.
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
(1R,4S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
GMGUVTWUHZJSAF-HLTSFMKQSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@@H]2C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B15225737.png)
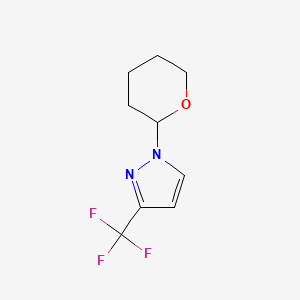
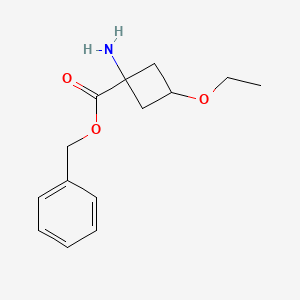


![Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B15225784.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane](/img/structure/B15225795.png)
![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
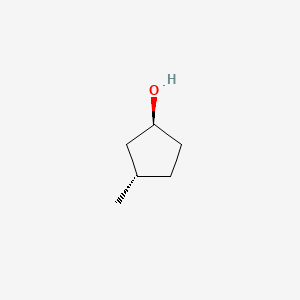
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
